The literature does not offer specific details regarding the chemical reactions of N-(3-bromophenyl)-2-naphthalenesulfonamide. As an aryl sulfonamide, it may exhibit reactivity typical of this class of compounds, such as electrophilic aromatic substitution reactions or reactions at the sulfonamide nitrogen. []
N-(3-bromophenyl)-2-naphthalenesulfonamide functions as a GTP-competitive inhibitor of dynamin I. [] Dynamin I is a GTPase enzyme crucial for clathrin-mediated endocytosis (CME), a vital cellular process for the internalization of various molecules. [] By competitively binding to the GTP-binding site of dynamin I, this compound disrupts CME, impacting cellular processes dependent on this pathway. []
Research indicates that N-(3-bromophenyl)-2-naphthalenesulfonamide demonstrates potent inhibitory activity against dynamin I GTPase and clathrin-mediated endocytosis (CME) in vitro. [] Specifically, it displayed an IC50 of less than 4 μM against dynamin I and less than 30 μM against CME. [] Additionally, in vivo studies using a mouse model of psychomotor seizures showed that this compound significantly increased seizure threshold at doses of 30 mg/kg and 100 mg/kg administered intraperitoneally. [] This anti-seizure efficacy was comparable to that observed with sodium valproate, an established anti-seizure medication, at a dose of 400 mg/kg. []
These findings suggest that N-(3-bromophenyl)-2-naphthalenesulfonamide holds promise as a potential lead compound for the development of novel anti-seizure medications. [] Further research is warranted to fully elucidate its pharmacological profile, safety, and efficacy in preclinical models.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4